molecular formula C10H8BrFO B6229476 1-(2-bromo-5-fluorophenyl)but-3-en-1-one CAS No. 1394141-12-8

1-(2-bromo-5-fluorophenyl)but-3-en-1-one

Cat. No.: B6229476
CAS No.: 1394141-12-8
M. Wt: 243.1
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Description

1-(2-Bromo-5-fluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the aldehyde is reacted with an alkyne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: Amines, thiols, or ethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Mechanism of Action

Properties

CAS No.

1394141-12-8

Molecular Formula

C10H8BrFO

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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